molecular formula C23H24FN5O4 B11255725 N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11255725
M. Wt: 453.5 g/mol
InChI Key: RXRVCNJFJFRUNQ-UHFFFAOYSA-N
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Description

N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, substituted with fluorine, methyl, and trimethoxyphenyl groups

Preparation Methods

The synthesis of N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.

    Industrial Applications: The compound’s properties are investigated for potential use in industrial processes, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to N-(4-FLUORO-2-METHYLPHENYL)-5-METHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include other triazolopyrimidines with different substituents. These compounds share the triazolopyrimidine core but differ in their substituent groups, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C23H24FN5O4

Molecular Weight

453.5 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H24FN5O4/c1-12-8-14(24)6-7-16(12)28-22(30)20-13(2)27-23-25-11-26-29(23)21(20)15-9-18(32-4)19(33-5)10-17(15)31-3/h6-11,21H,1-5H3,(H,28,30)(H,25,26,27)

InChI Key

RXRVCNJFJFRUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4OC)OC)OC)C

Origin of Product

United States

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